molecular formula C17H16FNO3S B2582686 N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide CAS No. 2034281-22-4

N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide

Cat. No. B2582686
CAS RN: 2034281-22-4
M. Wt: 333.38
InChI Key: ZIHMYYRQJIEOEB-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide” is a chemical compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Applications

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives highlighted their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Structural Characterisation in Drug Development

The crystal structure and solid-state NMR characterisation of AND-1184 and its hydrochloride form were reported, showcasing the potential of such compounds in the treatment of dementia. The study provided detailed insights into the molecule's structural integrity, contributing to the understanding of its pharmacological profile (Pawlak et al., 2021).

Enantioselective Fluorination in Organic Synthesis

Research on the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity for fluorination reactions demonstrated the compound's utility in producing 3-fluoro-2-oxindoles with excellent yields and enantioselectivities. This highlights its role in enhancing the efficiency of organic synthesis processes (Wang et al., 2014).

Anticancer and Antimicrobial Potential

Sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Compounds from this class demonstrated significant efficacy against microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infectious diseases and cancer (Kumar et al., 2014).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that “N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide” and similar compounds could have potential for future research and development in the field of drug discovery .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c18-14-7-9-16(10-8-14)23(20,21)19-11-3-5-15-12-13-4-1-2-6-17(13)22-15/h1-2,4,6-10,12,19H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHMYYRQJIEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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